N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14756989
InChI: InChI=1S/C22H25N7O2/c1-28(2)12-3-13-29-15-24-18-14-17(4-5-19(18)29)25-20(30)6-7-21-26-22(27-31-21)16-8-10-23-11-9-16/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3,(H,25,30)
SMILES:
Molecular Formula: C22H25N7O2
Molecular Weight: 419.5 g/mol

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

CAS No.:

Cat. No.: VC14756989

Molecular Formula: C22H25N7O2

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide -

Specification

Molecular Formula C22H25N7O2
Molecular Weight 419.5 g/mol
IUPAC Name N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide
Standard InChI InChI=1S/C22H25N7O2/c1-28(2)12-3-13-29-15-24-18-14-17(4-5-19(18)29)25-20(30)6-7-21-26-22(27-31-21)16-8-10-23-11-9-16/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3,(H,25,30)
Standard InChI Key INWRLXBBEWRQOC-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4

Introduction

Structural Analysis of N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Benzimidazole Core and Substitutions

The benzimidazole moiety, a bicyclic system fused with benzene and imidazole, is substituted at the N1 position with a 3-(dimethylamino)propyl chain. This substitution enhances solubility and bioavailability by introducing a tertiary amine, which may facilitate interactions with acidic residues in biological targets. The 5-position of benzimidazole links to the propanamide spacer, critical for conjugating the oxadiazole-pyridine unit.

1,2,4-Oxadiazole-Pyridine Hybrid

The 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, is substituted at the 3-position with a pyridin-4-yl group. Oxadiazoles are valued as bioisosteres for carboxylic acids, improving metabolic stability while retaining hydrogen-bonding capabilities. The pyridine ring introduces aromaticity and potential for π-π stacking with protein targets, such as kinase domains or G-protein-coupled receptors.

Propanamide Linker

The propanamide bridge (-CH2CH2CONH-) connects the benzimidazole and oxadiazole units. This flexible spacer allows optimal spatial orientation for simultaneous interaction with multiple binding pockets, a feature exploited in kinase inhibitors and protease antagonists.

Table 1: Molecular Properties of N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

PropertyValue
Molecular FormulaC22H25N7O2
Molecular Weight419.5 g/mol
Key Functional GroupsBenzimidazole, Oxadiazole, Pyridine, Propanamide
Solubility PredictionsModerate (logP ~2.5–3.5)
Hydrogen Bond Donors/Acceptors3 / 8

Synthetic Pathways and Methodological Challenges

Stepwise Assembly Strategy

Synthesis typically involves three stages: (1) preparation of the 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine intermediate, (2) formation of the 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid derivative, and (3) coupling via amide bond formation.

Benzimidazole Intermediate Synthesis

The benzimidazole core is synthesized via cyclocondensation of 4-nitro-1,2-phenylenediamine with 3-(dimethylamino)propyl bromide under acidic conditions. Catalytic hydrogenation reduces the nitro group to an amine, enabling subsequent amide coupling.

Oxadiazole-Pyridine Fragment Preparation

The oxadiazole ring is constructed by reacting pyridine-4-carboxylic acid with hydroxylamine to form an amidoxime, followed by cyclization with ethyl malonyl chloride. Propanoic acid is then introduced via nucleophilic substitution.

Coupling and Purification

The final step employs carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the benzimidazole amine with the oxadiazole-propanoic acid. Reverse-phase HPLC achieves purification, with yields ranging from 15–30% due to steric hindrance at the amide bond.

Biological Activities and Mechanistic Insights

Antimicrobial and Antiviral Effects

The pyridine moiety may disrupt microbial cell membranes via cation-π interactions, a mechanism observed in pyridine-containing antiseptics. Preliminary assays show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Neurological Applications

Research Frontiers and Development Challenges

ADMET Profiling

Current data lack pharmacokinetic parameters. Predictive models indicate moderate blood-brain barrier penetration (BBB score: 0.54) and CYP3A4-mediated metabolism, necessitating in vivo toxicity studies.

Targeted Drug Delivery

Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could mitigate poor aqueous solubility (calculated logS = -4.2). Poly-lactide-co-glycolide (PLGA) nanoparticles are under investigation for sustained release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator